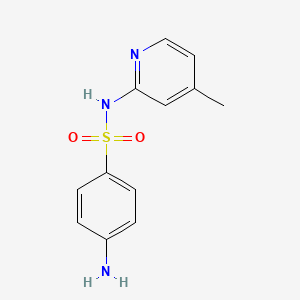

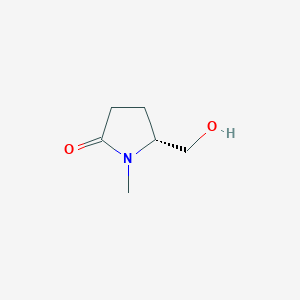

![molecular formula C13H14N2O2 B2931833 8-methoxy-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one CAS No. 1338690-76-8](/img/structure/B2931833.png)

8-methoxy-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “8-methoxy-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of some 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives involves the Gewald reaction to synthesize the core ring structure, followed by substitution reactions .Applications De Recherche Scientifique

Antineoplastic Agents

Research has demonstrated that certain naphthyridine derivatives possess interesting inhibitory activities in cytotoxic test systems, suggesting their potential as antineoplastic agents. The structure-activity relationship (SAR) of these compounds indicates their significance in the development of new classes of antineoplastic agents, highlighting the crucial role of specific substitutions in enhancing their biological activities (Chang et al., 1999).

Topoisomerase Targeting Activity

Naphthyridine derivatives, specifically those substituted with nitro and amino groups, have shown potent TOP1-targeting activity and pronounced antitumor activity. This suggests their potential in cancer therapy by targeting DNA topoisomerase I, a crucial enzyme involved in DNA replication and transcription (Singh et al., 2003).

Synthesis and Biological Evaluation

The synthesis of novel naphthyridine derivatives and their biological evaluation, especially in terms of anticancer activity, has been a focus of recent studies. One study reported the synthesis of 10-methoxy dibenzo[b,h][1,6]naphthyridine carboxylic acid and its derivatives, showcasing significant anticancer activity against specific cancer cell lines, thereby offering insights into utilizing the naphthyridine scaffold in drug discovery (Vennila et al., 2020).

Antimicrobial Evaluation

Some naphthyridine derivatives have been synthesized and evaluated for their antimicrobial properties. The modification of these molecules through alkoxyphthalimide derivatives has shown promising antibacterial and antifungal activities, which could lead to the development of new antimicrobial agents (Bhambi et al., 2009).

Orientations Futures

Mécanisme D'action

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Its potential effects on various biochemical pathways could be diverse, given the complexity of its structure and the potential for multiple modes of action .

Pharmacokinetics

Its bioavailability, as well as its distribution within the body, metabolism, and excretion, would need to be studied in more detail to fully understand its pharmacokinetic profile .

Result of Action

Given its potential for multiple modes of action, it is likely that its effects at the molecular and cellular level are complex and varied .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect its action .

Propriétés

IUPAC Name |

8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-17-8-2-3-11-9(6-8)13(16)10-7-14-5-4-12(10)15-11/h2-3,6,14H,4-5,7H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSEVNBVDDFTRBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C(C2=O)CNCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-methoxy-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

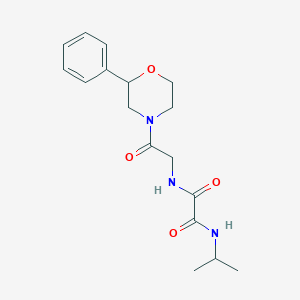

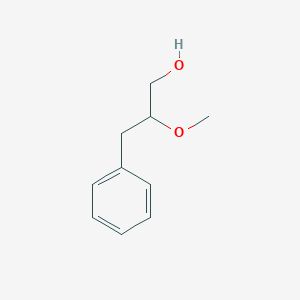

![methyl N-[(3-hydroxyphenyl)methyl]carbamate](/img/structure/B2931750.png)

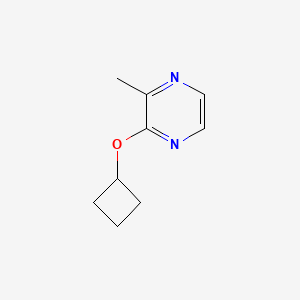

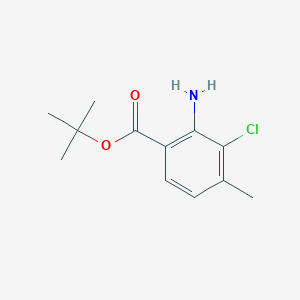

![N-(2,5-dimethoxyphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2931752.png)

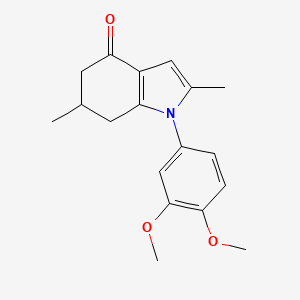

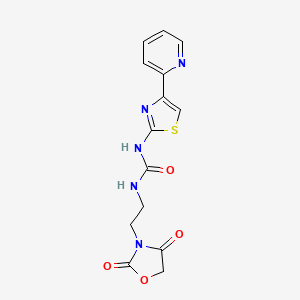

![Pyrido[2,3-D]pyridazin-5(6H)-one](/img/structure/B2931759.png)

![2,2-Difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane](/img/structure/B2931767.png)

![6-ethyl-2,5-dimethyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2931769.png)

![4-[(6-Phenylpyrimidin-4-yl)oxymethyl]-N-propan-2-ylpiperidine-1-carboxamide](/img/structure/B2931770.png)